(4-Benzylmorpholin-3-yl)methanol

Description

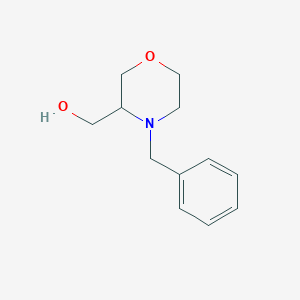

Structure

3D Structure

Properties

IUPAC Name |

(4-benzylmorpholin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXVETYMUMERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407885 | |

| Record name | 4-Benzyl-3-hydroxymethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110167-20-9 | |

| Record name | 4-Benzyl-3-hydroxymethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Benzylmorpholin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Benzylmorpholin-3-yl)methanol

CAS Number: 110167-20-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Benzylmorpholin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a recognized "privileged structure" due to its favorable physicochemical and metabolic properties, making its derivatives attractive for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and as anticancer agents.[1][2] This document details the synthesis of a closely related chiral intermediate and explores the potential biological significance of the broader class of N-benzylmorpholine derivatives, providing context for future research and development.

Physicochemical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its basic properties can be derived from its structure.

| Property | Value | Source |

| CAS Number | 110167-20-9 | ChemShuttle[3] |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[4] |

| Molecular Weight | 207.27 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

Synthesis and Experimental Protocols

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

This protocol describes the synthesis of the (S)-enantiomer, which is a key chiral building block.[5] The same principles can be applied for the synthesis of the racemic mixture starting from racemic morpholin-3-ylmethanol.

Reaction Scheme:

Caption: N-alkylation of (S)-morpholin-3-ylmethanol.

Experimental Protocol:

-

Materials:

-

(S)-Morpholin-3-ylmethanol

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous potassium hydroxide

-

Sodium sulfate

-

-

Procedure:

-

To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a base.

-

Add benzyl bromide to the mixture.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the product.

-

-

Characterization:

-

The product can be characterized by mass spectrometry. For the (S)-enantiomer, an [M+H]⁺ ion is observed at m/z 208.[5]

-

Potential Biological and Pharmacological Significance

Direct biological data for this compound is scarce in the public domain. However, the extensive research on morpholine-containing compounds provides a strong rationale for its potential biological activities. The morpholine ring is known to improve pharmacokinetic properties such as solubility and metabolic stability.[1]

CNS Activity

Morpholine derivatives are widely investigated for their potential in treating CNS disorders. The morpholine moiety can contribute to a molecule's ability to cross the blood-brain barrier.[5] Preliminary studies on the related (S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride suggest potential interactions with neurotransmitter receptors, with possible antidepressant, pain-reducing (antinociceptive), and nerve-protecting (neuroprotective) effects, though specific data is lacking.[5]

Anticancer Potential

Numerous studies have highlighted the anticancer activity of various morpholine derivatives. While no specific data exists for this compound, related compounds have shown promise. For instance, certain N-benzylmorpholine derivatives are being explored for their potential in antimalarial therapies. The stereochemistry of such compounds is often crucial for their biological activity, with different enantiomers exhibiting varying levels of efficacy and potential for off-target effects.[1]

Logical Relationship of Morpholine in Drug Discovery:

Caption: Role of the morpholine scaffold in drug discovery.

Future Directions

This compound represents a valuable, yet underexplored, chemical entity. Its structural similarity to compounds with known biological activities, particularly in the CNS and oncology space, warrants further investigation. Future research should focus on:

-

Biological Screening: Evaluating the compound in a panel of assays to identify potential targets and therapeutic areas. This could include receptor binding assays for CNS targets and cytotoxicity assays against various cancer cell lines.

-

Stereoselective Synthesis and Evaluation: As stereochemistry is often critical for biological activity, the separate synthesis and evaluation of the (R) and (S) enantiomers are crucial.[1]

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Using this compound as a starting material for the synthesis of new derivatives to explore and optimize potential biological activities.

References

- 1. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]

- 2. chemrio.com [chemrio.com]

- 3. This compound;CAS No.:110167-20-9 [chemshuttle.com]

- 4. (s)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

An In-depth Technical Guide on the Properties of (S)-(4-Benzylmorpholin-3-yl)methanol

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of (S)-(4-Benzylmorpholin-3-yl)methanol. It is intended for researchers, scientists, and drug development professionals interested in the application of this chiral morpholine derivative as a key synthetic intermediate in the creation of complex, biologically active molecules. This document details its core characteristics, experimental protocols for its synthesis and derivatization, and explores the pharmacological significance of its incorporation into notable drug compounds.

Core Properties of (S)-(4-Benzylmorpholin-3-yl)methanol

(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 3-position, with a defined (S)-configuration at the stereogenic center.[1] This specific stereochemistry is crucial for its application in asymmetric synthesis, as enantiomers of chiral drugs often exhibit significantly different biological activities.[2] The hydrochloride salt form is also commonly used to enhance stability and solubility, making it a valuable asset in pharmaceutical synthesis, particularly for drug candidates targeting neurological or metabolic disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (S)-(4-Benzylmorpholin-3-yl)methanol and its hydrochloride salt is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₂ | [3] |

| Molecular Weight | 207.27 g/mol | [3] |

| CAS Number | 101376-25-4 | [3] |

| Appearance | Not specified | |

| Melting Point | 230-231 °C (for hydrochloride salt) | |

| Boiling Point | 322.7±22.0 °C (Predicted) | |

| pKa | 14.85±0.10 (Predicted) | |

| XLogP3 | 0.8 | [3] |

Table 1: Physicochemical Properties of (S)-(4-Benzylmorpholin-3-yl)methanol

Chemical Reactivity and Synthetic Utility

(S)-(4-Benzylmorpholin-3-yl)methanol serves as a versatile intermediate in organic synthesis. The hydroxymethyl group and the benzyl group on the morpholine ring are key sites for chemical modification.

-

Hydrogenolysis: The benzyl group can be selectively removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. This deprotection step yields (S)-morpholin-3-ylmethanol, which can then be further functionalized.[1]

-

Chlorination: The primary alcohol of the hydroxymethyl group can be converted to a chloride using reagents like thionyl chloride. This creates a reactive intermediate, (S)-4-benzyl-3-(chloromethyl)morpholine, which is amenable to nucleophilic substitution reactions.[1]

-

Fluorination: The corresponding fluorinated derivative, (S)-4-benzyl-3-(fluoromethyl)morpholine, can be synthesized from the chloromethyl intermediate using reagents such as diethylaminosulfur trifluoride (DAST).[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol and its subsequent derivatization, based on available literature.

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

The synthesis of the title compound is typically achieved through the benzylation of (S)-morpholin-3-ylmethanol.

Protocol:

-

To a solution of (S)-morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.

-

To this mixture, add benzyl bromide dropwise at room temperature (~20°C).

-

Stir the reaction mixture for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield (S)-(4-Benzylmorpholin-3-yl)methanol.

-

Characterization can be performed using mass spectrometry, which should show an [M+H]⁺ ion at m/z 208.[1]

Chlorination of (S)-(4-Benzylmorpholin-3-yl)methanol

Protocol:

-

Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol in dichloromethane.

-

Add thionyl chloride to the solution at room temperature.

-

Stir the reaction mixture for 15 hours.

-

Carefully add aqueous sodium hydroxide to quench the reaction, followed by neutralization with 2N hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over sodium sulfate, filter, and concentrate to obtain (S)-4-benzyl-3-(chloromethyl)morpholine.

-

Mass spectrometry should show an [M+H]⁺ ion at m/z 226.[1]

Application in Drug Development: Case Studies

The significance of (S)-(4-Benzylmorpholin-3-yl)methanol as a chiral building block is best illustrated through its use in the synthesis of marketed drugs.

Aprepitant: A Neurokinin-1 (NK₁) Receptor Antagonist

Aprepitant is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy and surgery.[4] Its synthesis utilizes a chiral morpholine core derived from (S)-(4-Benzylmorpholin-3-yl)methanol.

| Parameter | Value | Target | Indication | Source(s) |

| IC₅₀ | 0.1 nM | Human NK₁ Receptor | Antiemetic | [5] |

| Binding Affinity (Displacement of Substance P) | 0.12 nmol/L | Human NK₁ Receptor | Antiemetic | [6] |

Table 2: Pharmacological Data for Aprepitant

Aprepitant is a selective antagonist of the neurokinin-1 (NK₁) receptor.[7] The endogenous ligand for this receptor is Substance P, a neuropeptide involved in the vomiting reflex.[8] By blocking the binding of Substance P to NK₁ receptors in the brain, aprepitant inhibits the downstream signaling cascade that leads to emesis.[3]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant drug that acts as a selective norepinephrine reuptake inhibitor (NRI).[9] The synthesis of the active (S,S)-enantiomer of reboxetine involves a chiral morpholine intermediate derived from (S)-(4-Benzylmorpholin-3-yl)methanol.

| Parameter | Value | Target | Indication | Source(s) |

| Binding Affinity (Kᵢ) | >1,000 nmol/L | Muscarinic, Histaminergic H₁, Adrenergic α₁, Dopaminergic D₂ Receptors | Antidepressant | [10] |

| Selectivity | ~20-fold selective for Norepinephrine Transporter over Serotonin Transporter | Norepinephrine Transporter (NET) | Antidepressant | [11] |

Table 3: Pharmacological Data for Reboxetine

Reboxetine selectively blocks the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[12] This inhibition leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[2] This modulation of the noradrenergic system is believed to be the primary mechanism behind its antidepressant effects.[13]

References

- 1. anesthesiologydfw.com [anesthesiologydfw.com]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 4. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aprepitant - Wikipedia [en.wikipedia.org]

- 9. Reboxetine [bionity.com]

- 10. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reboxetine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. psychmeds.aarogyaminds.com [psychmeds.aarogyaminds.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-(4-Benzylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the nitrogen atom and a hydroxymethyl group at the C3 position. This molecule and its enantiomer, (S)-(4-benzylmorpholin-3-yl)methanol, are recognized as valuable building blocks in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in drug design, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The chiral nature of this compound is of particular importance, as stereochemistry plays a crucial role in the interaction of small molecules with biological targets.

Chemical Structure and Properties

The core structure of (R)-(4-Benzylmorpholin-3-yl)methanol consists of a saturated six-membered morpholine heterocycle. The benzyl group attached to the nitrogen atom (position 4) and the hydroxymethyl group at position 3 are key functional groups that can be further modified to explore structure-activity relationships (SAR) in drug development. The "(R)" designation specifies the stereochemistry at the chiral center, C3.

Table 1: Chemical Identifiers for (R)-(4-Benzylmorpholin-3-yl)methanol and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-(4-Benzylmorpholin-3-yl)methanol | 101376-26-5 | C₁₂H₁₇NO₂ | 207.27 |

| (R)-(4-Benzylmorpholin-3-yl)methanol hydrochloride | 714971-27-4 | C₁₂H₁₈ClNO₂ | 243.73 |

| (S)-(4-Benzylmorpholin-3-yl)methanol | 101376-25-4 | C₁₂H₁₇NO₂ | 207.27 |

| (S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride | 916483-67-5 | C₁₂H₁₈ClNO₂ | 243.73 |

| (±)-(4-Benzylmorpholin-3-yl)methanol (Racemate) | 110167-20-9 | C₁₂H₁₇NO₂ | 207.27 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| SMILES (Racemate) | OCC1COCCN1CC1=CC=CC=C1 | [1] |

| Purity | Typically >95% | [1] |

| Storage Conditions | 2-8 °C | [1] |

Synthesis and Manufacturing

Detailed, publicly available experimental protocols for the specific synthesis of (R)-(4-Benzylmorpholin-3-yl)methanol are not extensively documented in peer-reviewed literature, suggesting that specific methodologies may be proprietary. However, general strategies for the synthesis of chiral morpholine derivatives can be inferred from the broader chemical literature on asymmetric synthesis.

General Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure morpholine derivatives often involves one of the following approaches:

-

Chiral Pool Synthesis: Starting from a readily available chiral precursor that already contains the desired stereocenter.

-

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction, such as asymmetric hydrogenation or epoxidation.

-

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers, for example, by diastereomeric salt formation with a chiral resolving agent.

A potential synthetic workflow for producing chiral (4-benzylmorpholin-3-yl)methanol is outlined below. This represents a generalized approach and would require optimization for specific reagents and conditions.

Caption: Generalized Synthetic Workflow for Chiral Morpholine Alcohols.

Biological Activity and Potential Applications

While specific biological data for (R)-(4-Benzylmorpholin-3-yl)methanol is scarce in the public domain, its structural motifs are present in compounds with known biological activities. The (S)-enantiomer has been noted for its potential in pharmacology, suggesting that the (R)-enantiomer is also of significant interest for biological screening and as a synthetic intermediate.[2] Enantiomers often exhibit different pharmacological profiles, where one may be more active or have a different side-effect profile than the other.[2]

Derivatives of benzylmorpholine have been investigated for a variety of therapeutic targets. The core structure is a versatile scaffold for the development of new chemical entities.

Experimental Protocols and Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

Signaling Pathways and Mechanism of Action

There is no specific information available in the public domain regarding the signaling pathways modulated by (R)-(4-Benzylmorpholin-3-yl)methanol. As a building block, it would be incorporated into larger molecules designed to interact with specific biological targets. The ultimate mechanism of action would depend on the final structure of the drug candidate.

For illustrative purposes, should a derivative of this compound be found to act as an antagonist for a G-protein coupled receptor (GPCR), a generalized signaling pathway diagram would be as follows:

Caption: Generalized GPCR Antagonism Signaling Pathway.

Conclusion

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral building block with significant potential in the field of drug discovery and development. Its morpholine core offers favorable pharmacokinetic properties, while the chiral center and functional groups provide opportunities for stereoselective interactions with biological targets and further chemical modification. Although detailed public data on its synthesis and biological activity are limited, its structural characteristics make it a compound of high interest for the synthesis of novel therapeutics. Further research into the specific biological targets and a full elucidation of the structure-activity relationships of its derivatives are warranted.

References

- 1. Collection - Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate - Organic Process Research & Development - Figshare [figshare.com]

- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

physical and chemical properties of (4-Benzylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound recognized as a valuable intermediate in pharmaceutical synthesis and drug discovery. Its structure, featuring a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 3-position, makes it a key building block for developing novel therapeutic agents, particularly those targeting neurological or metabolic disorders.[1] The stereochemistry of this compound is crucial, as different enantiomers often exhibit distinct biological activities.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

This compound can exist in various forms, including as a racemate, as individual enantiomers ((S) and (R)), and as a hydrochloride salt. The properties of these forms are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [2] |

| Molecular Weight | 207.27 g/mol | [2][3] |

| IUPAC Name | This compound |

Enantiomers and Salts

| Compound | CAS Number | Molecular Formula | Molecular Weight | Notes |

| This compound (racemate) | 110167-20-9 | C₁₂H₁₇NO₂ | 207.273 g/mol | A mixture of (S) and (R) enantiomers.[2] |

| (S)-(4-Benzylmorpholin-3-yl)methanol | Not specified | C₁₂H₁₇NO₂ | 207.27 g/mol | The (S)-enantiomer is often used in pharmaceutical research.[1][3] |

| (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | 916483-67-5, 101376-25-4 | C₁₂H₁₈ClNO₂ | 243.73 g/mol | The hydrochloride salt offers enhanced stability and solubility.[1] |

| (R)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Not specified | C₁₂H₁₈ClNO₂ | Not specified | The (R)-enantiomer is also available for research purposes.[4] |

Solubility

| Solvent | Solubility | Notes |

| Methanol | 30 mg/mL | Data for a related compound, likely indicative for the hydrochloride salt. |

| 0.1N HCl | 18.4 mg/mL | Data for a related compound, likely indicative for the hydrochloride salt. |

| Water | 11.2 mg/mL | Data for a related compound, likely indicative for the hydrochloride salt.[5] |

Spectral Data

While detailed spectra for this compound are not widely published, typical spectral characteristics for related morpholinylmethanol derivatives have been reported:

-

¹H-NMR: Characteristic multiplets are observed for aromatic protons (7.2–7.4 ppm), morpholine ring protons (3.4–3.9 ppm), and benzylic methylene protons (2.6–2.7 ppm).[1]

-

Mass Spectrometry: Electrospray ionization (ESI) is commonly used to confirm the molecular weight, with the protonated molecule [M+H]⁺ being a key indicator.[1]

Synthesis and Chemical Reactions

This compound is typically synthesized from its corresponding morpholin-3-ylmethanol precursor. The following sections detail the experimental protocols for its synthesis and subsequent chemical modifications.

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

The synthesis involves the N-alkylation of (S)-morpholin-3-ylmethanol with benzyl bromide.

Experimental Protocol:

-

Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N,N-Diisopropylethylamine (DIPEA) as a base.[1]

-

Solvent: Acetonitrile.[1]

-

Temperature and Time: The reaction is carried out at room temperature (approximately 20°C) for 2 hours.[1]

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.[1]

-

Yield: 89%.[1]

-

Characterization: Mass spectrometry should show an [M+H]⁺ ion at m/z 208.[1]

Caption: Synthetic route for (S)-(4-Benzylmorpholin-3-yl)methanol.

Subsequent Reactions

(S)-(4-Benzylmorpholin-3-yl)methanol can be further modified, for example, by chlorination of the primary alcohol.

Experimental Protocol for Chlorination:

-

Reaction: The alcohol is treated with thionyl chloride.[1]

-

Solvent: Dichloromethane.[1]

-

Temperature and Time: The reaction is stirred at room temperature for 15 hours.[1]

-

Workup: Aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, washed with water and brine, dried, and concentrated.[1]

-

Yield: Quantitative (100%).[1]

-

Characterization: Mass spectrometry should show an [M+H]⁺ at m/z 226 for (S)-4-Benzyl-3-(chloromethyl)morpholine.[1]

Caption: Chlorination of (S)-(4-Benzylmorpholin-3-yl)methanol.

Biological Activity and Applications

(S)-(4-Benzylmorpholin-3-yl)methanol and its derivatives are recognized for their potential biological activities, making them valuable in pharmacological research.[1] Preliminary studies suggest that these compounds may interact with various neurotransmitter receptors and enzymes involved in metabolic pathways.[1]

The hydrochloride salt form is often preferred for pharmaceutical applications due to its improved physicochemical properties, such as stability and solubility.[1] This compound serves as a crucial building block in the synthesis of more complex molecules for drug development, particularly for targeting specific molecular pathways.[1]

While the exact mechanisms of action are still under investigation, the chiral nature of (S)-(4-Benzylmorpholin-3-yl)methanol is critical for its specific interactions with biological targets.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound and its derivatives. This includes the use of personal protective equipment such as gloves and safety glasses. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chiral intermediate with significant potential in the field of medicinal chemistry. Its well-defined synthesis and potential for further functionalization make it an attractive starting material for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action will be crucial in fully realizing its therapeutic potential.

References

- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 2. This compound;CAS No.:110167-20-9 [chemshuttle.com]

- 3. (s)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. danabiosci.com [danabiosci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Physicochemical Properties of (4-Benzylmorpholin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Benzylmorpholin-3-yl)methanol is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various biologically active molecules and is a significant building block in drug discovery. Its structure, featuring a morpholine ring, a benzyl group, and a hydroxymethyl group, provides a versatile scaffold for the development of novel pharmaceutical agents. This document provides a concise technical overview of the fundamental physicochemical properties of this compound, with a primary focus on its molecular weight.

Molecular Properties and Weight Calculation

The molecular formula for this compound is C₁₂H₁₇NO₂.[1] The molecular weight is a critical parameter in experimental design, chemical synthesis, and analytical characterization. The table below summarizes the elemental composition and the calculation of the compound's molecular weight.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 207.273 |

The calculated molecular weight of this compound is 207.273 g/mol .[1] It is important to distinguish this compound from its hydrochloride salt, (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride, which has a molecular formula of C₁₂H₁₈ClNO₂ and a higher molecular weight of 243.73 g/mol due to the addition of hydrogen chloride.[2][3]

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific application, such as its use as a reactant in a synthetic pathway, its characterization by analytical techniques, or its evaluation in a biological assay.

A typical experimental workflow for the synthesis and characterization of a derivative using this compound would include:

-

Reaction Setup: Detailing the reaction vessel, inert atmosphere conditions (e.g., nitrogen, argon), and the order and method of reagent addition.

-

Stoichiometry: Precise measurement of this compound, other reactants, catalysts, and solvents.

-

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction progress.

-

Work-up and Purification: Procedures for quenching the reaction, extraction, and purification of the desired product, often employing column chromatography.

-

Structural Confirmation: Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of the final compound.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized molecule.

Researchers should consult relevant synthetic chemistry literature for specific, validated protocols related to their target molecules.

Structural and Logical Representation

To understand the compound's reactivity and role as a synthetic building block, it is useful to visualize the logical relationship between its core structural components. The following diagram illustrates this relationship.

Caption: Logical breakdown of this compound into its constituent functional groups.

References

An In-depth Technical Guide on the Solubility of (4-Benzylmorpholin-3-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-3-yl)methanol hydrochloride is a chiral organic compound recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of chiral drug candidates.[1] Its molecular structure, featuring a morpholine ring, a benzyl group, and a hydroxymethyl group, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form is noted to enhance the compound's stability, crystallinity, and handling properties, which are critical for pharmaceutical development.[1] Notably, the hydrochloride form is reported to improve aqueous solubility by approximately 30% compared to its free base, a crucial factor for parenteral formulations.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound hydrochloride is fundamental for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [1] |

| Molecular Weight | 243.73 g/mol | [1] |

| CAS Number | 101376-25-4 (for the (S)-enantiomer) | [1] |

| Appearance | White solid (inferred from patents) | [2] |

Solubility Profile

While specific quantitative solubility data for this compound hydrochloride in various solvents is not extensively documented in publicly available literature, a qualitative understanding can be inferred. The presence of the hydrochloride salt suggests increased polarity and a higher affinity for polar solvents compared to the free base.[3]

The following table is a template for documenting experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Comments |

| Water | 25 | Data not available | Data not available | Expected to have some aqueous solubility, enhanced by the hydrochloride salt. |

| Ethanol | 25 | Data not available | Data not available | Often used as a solvent for the salt formation, suggesting some degree of solubility.[1] |

| DMSO | 25 | Data not available | Data not available | A common solvent for organic compounds, solubility is likely. |

| PBS (pH 7.4) | 37 | Data not available | Data not available | Crucial for predicting behavior in physiological conditions. The pH will influence the ionization state. |

| Ethyl Acetate | 25 | Data not available | Data not available | Also used in the salt formation process, indicating some solubility.[1] |

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound hydrochloride (of known purity)

-

Selected solvents (e.g., deionized water, ethanol, phosphate-buffered saline)

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL and mol/L based on the measured concentration and the dilution factor.

The following diagram illustrates a typical workflow for this experimental protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

The solubility of this compound hydrochloride can be influenced by several factors, which are important considerations in its handling and formulation.

pH

For hydrochloride salts of organic bases, pH is a critical determinant of solubility.[4] At low pH, the common ion effect from the excess chloride ions can decrease the solubility of the salt.[4] Conversely, as the pH increases towards the pKa of the morpholine nitrogen, the equilibrium will shift towards the less soluble free base form.

The logical relationship between pH and the ionization state of the molecule is depicted below.

Caption: Influence of pH on the Ionization State and Solubility.

Temperature

The effect of temperature on solubility is compound-specific and should be determined experimentally. For many solids, solubility increases with temperature, but this is not a universal rule.

Crystalline Form

Different crystalline forms (polymorphs) of a compound can exhibit different solubility profiles.[2][5] It is important to characterize the solid form being used in solubility studies.

Conclusion

This compound hydrochloride is a valuable synthetic intermediate with physicochemical properties that are enhanced by its salt form. While specific quantitative solubility data is sparse in the public domain, this guide outlines the key characteristics of the compound and provides a robust framework for its experimental determination. A thorough understanding and experimental validation of its solubility in various solvents and conditions are essential for its effective use in research and pharmaceutical development.

References

- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide of the formula (I), their use in therapy, and process for the preparation of the same - Google Patents [patents.google.com]

The Pivotal Role of (4-Benzylmorpholin-3-yl)methanol in Modern Drug Discovery: A Technical Guide

Introduction

(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative that has emerged as a crucial building block in medicinal chemistry. Its rigid, yet versatile structure, combined with the advantageous pharmacokinetic properties conferred by the morpholine scaffold, has made it a valuable starting point for the synthesis of a diverse range of biologically active molecules. The morpholine ring is recognized as a "privileged scaffold" in drug discovery, known for enhancing aqueous solubility and metabolic stability of drug candidates. This technical guide provides an in-depth analysis of the synthesis, applications, and biological significance of this compound and its derivatives, with a focus on its application in the development of novel therapeutics targeting the central nervous system (CNS) and cancer.

Synthesis of the Core Scaffold

The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol is a critical first step in the development of more complex drug candidates. The most common and efficient method involves the N-alkylation of a chiral morpholin-3-yl)methanol precursor.

General Synthetic Pathway

A widely adopted synthetic route is the reaction of (S)-morpholin-3-yl)methanol with benzyl bromide in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This reaction proceeds via an SN2 mechanism to yield the desired product. The free base can then be converted to its hydrochloride salt to improve its stability and handling properties.

Detailed Experimental Protocol: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

Materials:

-

(S)-Morpholin-3-yl)methanol

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous potassium hydroxide

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (solution in ethanol or ethyl acetate)

Procedure:

-

To a solution of (S)-Morpholin-3-yl)methanol in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA).

-

To this mixture, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(4-Benzylmorpholin-3-yl)methanol as the free base.

-

For the hydrochloride salt, dissolve the free base in a minimal amount of ethanol or ethyl acetate and add a solution of hydrochloric acid in the same solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery: Case Studies

The this compound scaffold has been instrumental in the development of several classes of therapeutic agents. Below are two case studies highlighting its utility.

Case Study 1: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is a well-established antidepressant that functions as a selective norepinephrine reuptake inhibitor (NRI). The (S,S)-enantiomer of reboxetine is the more potent of the two. The synthesis of Reboxetine utilizes a chiral morpholine precursor, demonstrating the importance of the this compound framework in accessing this class of drugs.

Quantitative Data: Reboxetine

| Compound | Target | Binding Affinity (IC50, nM) | Selectivity (vs. NET) |

| (S,S)-Reboxetine | Norepinephrine Transporter (NET) | 8.5 | - |

| Serotonin Transporter (SERT) | 6900 | ~812-fold | |

| Dopamine Transporter (DAT) | 89000 | ~10,470-fold |

Experimental Protocol: Norepinephrine Transporter (NET) Binding Assay (Synaptosome Uptake Assay)

This protocol outlines a general method for assessing the inhibitory activity of compounds like Reboxetine on the norepinephrine transporter.

Materials:

-

Rat hippocampal or striatal tissue

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer (KRH buffer)

-

[3H]-Norepinephrine (radioligand)

-

Test compounds (e.g., Reboxetine) at various concentrations

-

Desipramine (for defining non-specific uptake)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in KRH buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal preparation with either vehicle, test compound, or desipramine (to determine non-specific uptake) for 15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-Norepinephrine.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of desipramine) from the total uptake. Determine the IC50 value of the test compound by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Case Study 2: Tachykinin Receptor Antagonists

The tachykinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors involved in a variety of physiological processes, including pain, inflammation, and mood. The development of antagonists for these receptors has been an active area of research for the treatment of conditions such as chemotherapy-induced nausea and vomiting, depression, and asthma. Studies have shown that morpholine analogues can act as potent tachykinin receptor antagonists, with the stereochemistry of the morpholine ring being crucial for high-affinity binding. Specifically, derivatives with the (S,R) configuration have demonstrated high binding affinities for NK1, NK2, and NK3 receptors.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors, upon binding their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), activate Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Case Study 3: PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for cancer therapy. The morpholine moiety is a key structural feature in several potent PI3K inhibitors, where it is thought to form crucial hydrogen bonds with the hinge region of the kinase domain. While not always directly derived from this compound, the successful incorporation of the morpholine scaffold in PI3K inhibitors underscores its importance in kinase-targeted drug design.

Quantitative Data: Selected Morpholine-Containing PI3K Inhibitors

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| ZSTK474 | 5.0 | - | 3.9 | - |

| Compound 17p | 31.8 | >1000 | 15.4 | >1000 |

PI3K Signaling Pathway

The PI3K pathway is typically activated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for the p85 regulatory subunit of PI3K. This recruits the p110 catalytic subunit to the plasma membrane, where it phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn promotes cell survival and proliferation.

Logical Workflow for Drug Discovery

The utility of this compound as a starting material can be integrated into a standard drug discovery workflow. This workflow begins with the synthesis of the core scaffold, followed by diversification and screening to identify lead compounds, and subsequent optimization to yield clinical candidates.

This compound is a high-value chiral intermediate that serves as a versatile platform for the synthesis of a wide array of biologically active molecules. Its inherent structural features, coupled with the favorable pharmacokinetic properties of the morpholine ring, have cemented its role in the development of drugs targeting a range of diseases, from depression to cancer. The case studies of Reboxetine, tachykinin receptor antagonists, and PI3K inhibitors clearly demonstrate the broad applicability and significance of this scaffold in modern drug discovery. Future efforts in medicinal chemistry will likely continue to leverage the unique attributes of this compound to design and synthesize the next generation of innovative therapeutics.

(4-Benzylmorpholin-3-yl)methanol: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Benzylmorpholin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of complex bioactive molecules. Its rigid morpholine scaffold and defined stereochemistry make it an attractive starting material for the development of novel therapeutics, particularly in the area of neurokinin-1 (NK1) receptor antagonists. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers. The hydrochloride salt of the chiral isomers is also commonly used to improve stability and solubility.

| Property | (S)-(4-Benzylmorpholin-3-yl)methanol | (S)-(4-Benzylmorpholin-3-yl)methanol HCl | Racemic this compound |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈ClNO₂ | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol [1] | 243.73 g/mol [2] | 207.27 g/mol [1] |

| CAS Number | 101376-25-4 | 916483-67-5 | 110167-20-9[1] |

| Appearance | Not Specified | Not Specified | Not Specified |

| Storage | Not Specified | Not Specified | 2-8 °C[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of starting material dictating the stereochemical outcome. Enantiomerically pure forms are typically prepared from chiral precursors such as L-serine or D-serine, while racemic versions can be synthesized from achiral starting materials like serinol.

Enantioselective Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

A common method for the synthesis of the (S)-enantiomer involves the N-benzylation of (S)-morpholin-3-yl)methanol, which can be derived from the natural amino acid L-serine.

Step 1: Synthesis of (S)-Morpholin-3-ylmethanol from L-Serine (Proposed Route)

While a direct, detailed protocol was not found in the immediate search results, a plausible synthetic route can be inferred from the synthesis of related morpholine derivatives. This would typically involve the reduction of the carboxylic acid functionality of L-serine to a primary alcohol, followed by intramolecular cyclization to form the morpholine ring. A patent for the synthesis of (S)-3-morpholinyl carboxylic acid from L-serine suggests a viable pathway involving protection, cyclization, and reduction steps.

Step 2: N-Benzylation of (S)-Morpholin-3-ylmethanol

This step involves the alkylation of the secondary amine of the morpholine ring with benzyl bromide.

Experimental Protocol:

-

Reagents:

-

(S)-Morpholin-3-ylmethanol

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (solvent)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous potassium hydroxide

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of (S)-morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.

-

Add benzyl bromide to the mixture.

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-(4-benzylmorpholin-3-yl)methanol.

-

-

Yield: 89%[2]

-

Characterization: Mass spectrometry: [M+H]⁺ at m/z 208.[2]

Caption: Synthetic pathway from L-serine to (S)-(4-Benzylmorpholin-3-yl)methanol.

Enantioselective Synthesis of (R)-(4-Benzylmorpholin-3-yl)methanol

The (R)-enantiomer can be synthesized following a similar pathway, starting from the unnatural amino acid D-serine. The experimental protocols would be analogous to those for the (S)-enantiomer.

Racemic Synthesis of this compound

The racemic mixture can be prepared from an achiral starting material such as 3-amino-1,2-propanediol (serinol). The synthesis would involve the N-benzylation of serinol followed by a cyclization step to form the morpholine ring.

Chemical Reactions and Applications

This compound is a versatile intermediate that can undergo various chemical transformations, making it a key component in the synthesis of more complex molecules, particularly pharmaceutical agents.

Functional Group Transformations

The primary alcohol and the benzyl group are the main sites for further chemical modifications.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Chlorination | Thionyl chloride, Dichloromethane, Room Temperature, 15h | (S)-4-Benzyl-3-(chloromethyl)morpholine | Quantitative | [2] |

| Fluorination | Diethylaminosulfur trifluoride (DAST), Dichloromethane, 0-20°C, 3h | (S)-4-Benzyl-3-(fluoromethyl)morpholine | 70% | [2] |

| Hydrogenolysis | Palladium on carbon (Pd/C), Hydrogen gas (H₂), Room Temperature | (S)-Morpholin-3-ylmethanol | Not specified | [2] |

Caption: Key chemical transformations of the chiral building block.

Application in the Synthesis of NK1 Receptor Antagonists

The morpholine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are key intermediates in the synthesis of neurokinin-1 (NK1) receptor antagonists. These antagonists have shown therapeutic potential in treating chemotherapy-induced nausea and vomiting, as well as other conditions such as depression and anxiety. A prominent example is the drug Aprepitant. While a direct synthetic step from this compound to Aprepitant is not explicitly detailed, the core morpholine structure is a fundamental component.

Caption: Role as a building block for NK1 receptor antagonists.

Signaling Pathway of NK1 Receptor Antagonists

Neurokinin-1 (NK1) receptors are G-protein coupled receptors (GPCRs) that are activated by the neuropeptide Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that is implicated in various physiological processes, including emesis, pain transmission, and inflammation. NK1 receptor antagonists, synthesized using chiral building blocks like this compound, competitively block the binding of Substance P, thereby inhibiting these downstream signaling events.

Caption: Simplified NK1 receptor signaling and the inhibitory action of antagonists.

Spectroscopic Data

-

¹H NMR: Aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. Protons on the morpholine ring are expected between δ 3.4-3.9 ppm, and the benzylic methylene protons around δ 2.6-2.7 ppm.[2]

-

¹³C NMR: Data for specific shifts are not available.

-

IR Spectroscopy: Expected characteristic peaks include an O-H stretch around 3300 cm⁻¹, a C-O stretch around 1100 cm⁻¹, and vibrations corresponding to the morpholine ring.[3]

-

Mass Spectrometry: Electrospray ionization (ESI) is a suitable method for confirming the molecular weight. For the free base, the [M+H]⁺ ion is expected at m/z 208.[2]

Conclusion

This compound is a cornerstone chiral building block for the asymmetric synthesis of complex heterocyclic compounds. Its utility is particularly pronounced in the development of NK1 receptor antagonists, highlighting its importance in modern drug discovery. The synthetic routes, primarily originating from chiral amino acids, allow for the preparation of enantiomerically pure forms, which are crucial for achieving desired pharmacological activity and minimizing off-target effects. The detailed experimental protocols and understanding of its chemical reactivity provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important chiral intermediate.

References

The Morpholine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Therapeutic Applications of Morpholine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, improved aqueous solubility, and the ability to form crucial hydrogen bonds with biological targets, make it a versatile building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse therapeutic applications of morpholine derivatives, with a focus on oncology, neurodegenerative diseases, infectious diseases, and cardiovascular and inflammatory conditions. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.

Therapeutic Applications in Oncology

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and survival. A primary focus has been the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.

Mechanism of Action: PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Morpholine-containing compounds, such as the well-known inhibitor LY294002 and the approved drug Gefitinib (Iressa®), have been shown to effectively target components of this pathway. The morpholine oxygen can act as a hydrogen bond acceptor, contributing to the high-affinity binding of these inhibitors to the ATP-binding pocket of PI3K and mTOR kinases.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by morpholine derivatives.

Figure 1: PI3K/Akt/mTOR Signaling Pathway.

Other Oncological Targets

Beyond PI3K/mTOR, morpholine derivatives have been developed to target other critical players in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected morpholine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline | AK-3 | Not Specified | A549 (Lung) | 10.38 ± 0.27 | [1] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [1] | |||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | |||

| AK-10 | Not Specified | A549 (Lung) | 8.55 ± 0.67 | [1] | |

| MCF-7 (Breast) | 3.15 ± 0.23 | [1] | |||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | |||

| Benzimidazole-Oxadiazole | Compound 5h | VEGFR-2 | HT-29 (Colon) | 0.049 ± 0.002 | |

| Compound 5j | VEGFR-2 | HT-29 (Colon) | 0.098 ± 0.011 | ||

| Compound 5c | VEGFR-2 | HT-29 (Colon) | 0.915 ± 0.027 | ||

| Tetrahydroquinoline | Compound 10e | mTOR | A549 (Lung) | 0.033 ± 0.003 | |

| Compound 10h | mTOR | MCF-7 (Breast) | 0.087 ± 0.007 | ||

| Compound 10d | mTOR | A549 (Lung) | 0.062 ± 0.01 | ||

| MCF-7 (Breast) | 0.58 ± 0.11 | ||||

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | ||||

| Thieno[3,2-d]pyrimidine | Compound 9 | PI3K | H460 (Lung) | 0.003 | [2] |

| HT-29 (Colon) | 0.42 | [2] | |||

| MDA-MB-231 (Breast) | 0.74 | [2] | |||

| Spirooxindole-Triazole | Compound 3 | Not Specified | A549 (Lung) | 1.87-4.36 | [2] |

Applications in Neurodegenerative Diseases

The ability of morpholine derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[3] In neurodegenerative diseases like Alzheimer's and Parkinson's, these compounds have been designed to modulate the activity of key enzymes involved in disease progression.

Mechanism of Action: Enzyme Inhibition

Morpholine-based compounds have been developed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[3] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease, while MAO-B inhibition can increase dopamine levels and reduce oxidative stress in the brain, offering a therapeutic strategy for Parkinson's disease.

The following diagram illustrates the dual inhibition of AChE and MAO-B by morpholine derivatives in the context of Alzheimer's disease.

Figure 2: Dual Inhibition of AChE and MAO-B.

Quantitative Data: Neuroprotective Activity

The following table presents the inhibitory activity of selected morpholine derivatives against enzymes relevant to neurodegenerative diseases.

| Compound Class | Specific Derivative | Target | IC₅₀ (µM) | Reference |

| Chalcone | Morpholine-based chalcone | MAO-B | as low as 0.030 | [4] |

| AChE | 6.1 | [4] | ||

| Fluorinated Chalcone | Compound 48d | AChE | 24-54 | [4] |

| Quinoline | Compound 11g | AChE | 1.94 ± 0.13 | [5] |

| BChE | 28.37 ± 1.85 | [5] | ||

| Compound 11f (antioxidant activity) | ABTS radical | 9.07 ± 1.34 | [5] | |

| Compound 11l (antioxidant activity) | ABTS radical | 6.05 ± 1.17 | [5] |

Applications in Infectious Diseases

The morpholine scaffold is a key component of several antimicrobial agents, including the antibiotic Linezolid and various antifungal compounds.

Antibacterial Activity

Linezolid (Zyvox®) is an oxazolidinone antibiotic containing a morpholine ring that is crucial for its activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine moiety contributes to the drug's pharmacokinetic profile and helps position the molecule for binding to the bacterial ribosome, thereby inhibiting protein synthesis.

Antifungal Activity

Morpholine derivatives, such as Fenpropimorph and Amorolfine, are effective antifungal agents used in agriculture and medicine. Their mechanism of action involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.

The diagram below outlines the ergosterol biosynthesis pathway and the sites of inhibition by morpholine antifungals.

Figure 3: Ergosterol Biosynthesis Pathway Inhibition.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various morpholine derivatives.

| Compound Class | Specific Derivative | Organism | MIC (µg/mL) | Reference |

| Thiazine | Compound 24 | V. cholerae | 6.25 | [6] |

| P. aeruginosa | 6.25 | [6] | ||

| Schiff Base | 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | S. aureus | 25 | [7] |

| S. epidermidis | 19 | [7] | ||

| B. cereus | 21 | [7] | ||

| M. luteus | 16 | [7] | ||

| E. coli | 29 | [7] | ||

| C. albicans | 20 | [7] | ||

| A. niger | 40 | [7] | ||

| Ruthenium Complex | Ru(ii)-3 | S. aureus | 0.78 | [8] |

| Imidazolone | Compound 10 | S. aureus (MRSA) | 0.03125-0.25 (mM) | [9] |

| Compound 15 | S. aureus (MRSA) | 0.03125-0.25 (mM) | [9] | |

| Quinoline | Compound 1ae (Antiviral) | Influenza A Virus (IAV) | 1.87 ± 0.58 | [10] |

| Compound 1g (Antiviral) | Respiratory Syncytial Virus (RSV) | 3.70 ± 0.43 | [10] |

Other Therapeutic Applications

The versatility of the morpholine scaffold extends to other therapeutic areas, including anti-inflammatory, cardiovascular, and metabolic diseases.

-

Anti-inflammatory: Morpholine derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[11]

-

Cardiovascular: Certain morpholine-containing compounds have been investigated for their potential in treating cardiovascular diseases by acting as, for example, squalene synthase inhibitors, which can lead to a reduction in cholesterol levels.[12]

-

Antihyperlipidemic: Some morpholine derivatives have demonstrated the ability to lower triglyceride, total cholesterol, and LDL levels in preclinical models.[12]

Pharmacokinetic Profile of Marketed Morpholine-Containing Drugs

The inclusion of a morpholine ring often favorably modulates the pharmacokinetic properties of a drug molecule. The following table provides a summary of key pharmacokinetic parameters for some approved drugs containing a morpholine moiety.

| Drug | Therapeutic Class | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Metabolism |

| Aprepitant | Antiemetic | ~60-65 | >95 | 9-13 | Primarily CYP3A4 |

| Moclobemide | Antidepressant | 55-95 (increases with repeated dosing) | 50 | 1-4 | Hepatic (CYP2C19, CYP2D6, CYP1A2)[3][13] |

| Reboxetine | Antidepressant | ~60 | ~97 | ~13 | Primarily CYP3A4 |

| Linezolid | Antibiotic | ~100 | ~31 | 4.5-5.5 | Oxidation of the morpholine ring |

| Gefitinib | Anticancer | ~60 | ~90 | ~48 | Primarily CYP3A4 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of morpholine derivatives.

Synthesis of a Representative Morpholine Derivative: 4-(4-Aminophenyl)morpholin-3-one

This intermediate is crucial for the synthesis of the anticoagulant drug Rivaroxaban.

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one A mixture of 2-(2-chloroethoxy)acetyl chloride and 4-nitroaniline in a suitable solvent like toluene is reacted to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This intermediate is then cyclized by heating with a base such as potassium carbonate in a solvent like acetonitrile to yield 4-(4-nitrophenyl)morpholin-3-one.[14]

Step 2: Reduction to 4-(4-Aminophenyl)morpholin-3-one The 4-(4-nitrophenyl)morpholin-3-one is dissolved in a solvent such as ethanol or aqueous acetic acid.[1][14] A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation with hydrogen gas under pressure (e.g., 1-5 bar) at an elevated temperature (e.g., 60-90°C) until the reaction is complete.[1][14][15] After filtration of the catalyst, the product is isolated by crystallization.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the morpholine derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a desired time.

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark at room temperature for 15 minutes.

-

Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

The following diagram illustrates a typical workflow for in vitro evaluation of anticancer morpholine derivatives.

Figure 4: In Vitro Anticancer Evaluation Workflow.

Conclusion

The morpholine ring has proven to be an invaluable scaffold in the development of a wide array of therapeutic agents. Its favorable physicochemical and pharmacokinetic properties have enabled the design of potent and selective molecules targeting a diverse range of biological pathways implicated in cancer, neurodegenerative disorders, and infectious diseases. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of morpholine derivatives will undoubtedly lead to the discovery of new and improved medicines for a multitude of human diseases. This guide serves as a foundational resource for scientists dedicated to advancing this promising area of drug discovery.

References

- 1. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents | CoLab [colab.ws]

- 11. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Moclobemide - Wikipedia [en.wikipedia.org]

- 14. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 15. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stereochemistry of (4-Benzylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-3-yl)methanol is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of various pharmaceutical agents. Its stereochemistry plays a pivotal role in its biological activity, with the individual enantiomers often exhibiting distinct pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and the differential biological activities of its enantiomers. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in the synthesis, separation, and characterization of the stereoisomers of this important morpholine derivative.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the C3 position of the morpholine ring, giving rise to two enantiomers: (S)-(+)-(4-Benzylmorpholin-3-yl)methanol and (R)-(-)-(4-Benzylmorpholin-3-yl)methanol. The spatial arrangement of the hydroxymethyl group at this chiral center is critical in determining the molecule's interaction with biological targets. In the context of drug development, it is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the ability to selectively synthesize or separate these enantiomers is of paramount importance.

The (S)-enantiomer of this compound is a particularly valuable intermediate in the synthesis of chiral drug candidates targeting neurological and metabolic disorders. Preliminary studies suggest that this enantiomer may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, highlighting its potential for the development of novel therapeutics.

Synthesis of this compound Stereoisomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

The racemic mixture of this compound can be prepared via a straightforward N-benzylation of racemic 3-(hydroxymethyl)morpholine.

Experimental Protocol: Synthesis of Racemic this compound

-

Materials:

-

Racemic 3-(hydroxymethyl)morpholine

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous potassium hydroxide solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of racemic 3-(hydroxymethyl)morpholine in acetonitrile, add N,N-diisopropylethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl bromide (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-